1,3-Dimethoxynaphthalene is an organic compound with the molecular formula . It features a naphthalene backbone with two methoxy groups (-OCH₃) positioned at the 1 and 3 carbon atoms. This compound appears as a colorless to pale yellow liquid or solid, depending on its purity and temperature. Its structure can be represented as follows:
textOCH3 | C10H6 | OCH3
1,3-Dimethoxynaphthalene is notable for its aromatic properties and serves as a versatile building block in organic synthesis. It is used in various
For example, a study demonstrated that 1,3-dimethoxynaphthalene can react with tetranitromethane to form various adducts through photo
Research into the biological activity of 1,3-dimethoxynaphthalene is limited but suggests potential pharmacological properties. Compounds with similar structures have been investigated for their antioxidant and anticancer activities. For instance, naphthoquinones derived from naphthalene compounds exhibit significant inhibition of cancer cell growth and angiogenesis .
Additionally, studies indicate that methoxy-substituted naphthalenes may possess neuroprotective effects and could act as potential therapeutic agents against oxidative stress-related diseases.
1,3-Dimethoxynaphthalene can be synthesized through various methods:
These methods allow for the efficient production of 1,3-dimethoxynaphthalene in laboratory settings.
1,3-Dimethoxynaphthalene finds applications across various fields:
Interaction studies involving 1,3-dimethoxynaphthalene focus on its reactivity with other chemical species. For instance:
These studies are crucial for understanding the compound's behavior in biological systems and its possible applications in medicine.
Several compounds are structurally similar to 1,3-dimethoxynaphthalene. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,2-Dimethoxynaphthalene | OCH₃ on C1 and C2 | Exhibits different reactivity due to adjacent methoxy groups. |
| 2,3-Dimethoxynaphthalene | OCH₃ on C2 and C3 | Shows distinct biological activity compared to 1,3-isomer. |
| 1-Methoxy-2-naphthol | OCH₃ on C1 | Known for higher antioxidant activity than dimethoxy derivatives. |
| Naphthoquinone | Carbonyl groups present | Exhibits potent anticancer properties not seen in dimethoxy derivatives. |
The uniqueness of 1,3-dimethoxynaphthalene lies in its specific substitution pattern which influences its chemical reactivity and potential biological activity compared to these similar compounds.
The molecular structure of 1,3-dimethoxynaphthalene consists of a naphthalene backbone with two methoxy substituents positioned at the 1 and 3 carbon atoms [1] [2] [3]. The compound exhibits a planar aromatic ring system characteristic of naphthalene derivatives, with the methoxy groups contributing to distinct electronic and steric effects.
1,3-Dimethoxynaphthalene possesses the molecular formula C₁₂H₁₂O₂ with a molecular weight of 188.22 g/mol [1] [2] [3]. The compound is identified by CAS registry number 10075-61-3 and carries the IUPAC designation 1,3-dimethoxynaphthalene [1] [2] [3]. The structural representation is captured through its SMILES notation: COC1=CC2=CC=CC=C2C(=C1)OC, which precisely describes the connectivity pattern of the two methoxy groups to the naphthalene core [1] [3].
The naphthalene ring system maintains typical aromatic bond lengths, with carbon-carbon bonds ranging from 1.373 to 1.401 Å for the individual benzene rings and 1.421 to 1.435 Å for the fused ring junction [4] [5] [6]. The methoxy substituents introduce specific geometric constraints through their carbon-oxygen bonds, which typically measure 1.362 to 1.378 Å [6]. The oxygen-methyl bonds in the methoxy groups exhibit lengths of approximately 1.425 to 1.432 Å, consistent with standard ether linkages [6].
The bond angles within the naphthalene framework conform to aromatic geometry expectations, with carbon-carbon-carbon angles ranging from 117.6° to 120.2° [4] [5]. The methoxy groups introduce notable angular distortions due to steric interactions between the methyl groups and adjacent hydrogen atoms [6]. This steric interaction manifests as asymmetric angles at the methoxy attachment sites: angles measuring 125.5° where the methyl group is positioned syn to a hydrogen atom, and 114.3° where the arrangement is anti to hydrogen [6].
The methoxy carbon-oxygen-carbon angles typically range from 116.5° to 118.2°, representing a slight deviation from the tetrahedral angle due to the sp² hybridization character of the aromatic carbon [6]. These angular distortions are crucial for understanding the conformational preferences and reactivity patterns of the molecule.
The naphthalene ring system in 1,3-dimethoxynaphthalene maintains remarkable planarity, with average deviations from the aromatic plane measuring only 0.013 to 0.027 Å [6]. This planarity is essential for maintaining the aromatic character and enabling effective π-electron delocalization throughout the fused ring system. The methoxy substituents, while introducing some steric bulk, do not significantly distort the fundamental planarity of the naphthalene core.
The preservation of planarity is particularly important in 1,3-dimethoxynaphthalene because the two methoxy groups are positioned on the same aromatic ring, potentially creating more significant steric interactions compared to isomers with substituents on different rings [7] [6]. Despite this proximity, the molecular geometry adapts through the angular adjustments described above, maintaining overall structural integrity.
X-ray crystallographic studies of dimethoxynaphthalene derivatives provide crucial insights into the solid-state packing arrangements and intermolecular interactions that govern crystal stability. While specific crystallographic data for 1,3-dimethoxynaphthalene remains limited in the literature, extensive studies on related dimethoxynaphthalene isomers offer valuable comparative information.
The positional arrangement of methoxy substituents on the naphthalene framework profoundly influences molecular geometry, electronic properties, and physical characteristics. A comprehensive comparison of 1,3-dimethoxynaphthalene with its constitutional isomers reveals systematic trends that illuminate structure-property relationships.
Computational studies employing density functional theory methods demonstrate significant variations in electronic polarizability among dimethoxynaphthalene isomers [7]. The longitudinal polarizability (αxx) values show a clear positional dependence: 1,3-dimethoxynaphthalene exhibits αxx = 28.74 ų, compared to 26.55 ų for the 1,4-isomer and 30.58 ų for the 2,3-isomer [7]. This trend reflects the different electronic environments created by varying methoxy positions.
The average polarizability values demonstrate less dramatic variations, ranging from 20.54 ų (1,4-isomer) to 21.07 ų (2,6-isomer), with 1,3-dimethoxynaphthalene falling in the middle range at 20.77 ų [7]. However, the polarizability anisotropy shows more pronounced differences, with 1,3-dimethoxynaphthalene displaying Δα = 15.03 ų, intermediate between the 1,4-isomer (13.80 ų) and the 2,3-isomer (16.55 ų) [7].
The placement of methoxy groups significantly influences the geometric parameters of naphthalene derivatives. In 1,3-dimethoxynaphthalene, both substituents are located on the same benzene ring, creating potential steric interactions that are absent in isomers like 1,5-dimethoxynaphthalene where the groups are positioned on opposite rings [7]. This proximity in the 1,3-isomer leads to specific angular adjustments at the attachment sites, as evidenced by the asymmetric bond angles observed in related crystal structures [6].
The 2,7-dimethoxynaphthalene isomer provides an instructive comparison, as crystallographic analysis reveals average deviations from planarity of only 0.013(3) Å with a maximum of 0.027(3) Å for the fused rings [6]. The steric interaction between methyl groups and adjacent hydrogen atoms in this isomer results in CH₃O-C-C angles of 125.5(3)° where the methyl group is syn to hydrogen and 114.3(3)° where it is anti [6]. Similar geometric adjustments are expected in 1,3-dimethoxynaphthalene due to comparable steric environments.
The positional arrangement of methoxy groups directly correlates with observable physical properties. The 1,4-dimethoxynaphthalene isomer exhibits crystalline behavior with a well-defined melting point of 86-90°C and a calculated density of 1.097±0.06 g/cm³ [12]. In contrast, 1,3-dimethoxynaphthalene exists as a liquid under standard conditions, indicating lower intermolecular attractive forces and different crystal packing preferences [13].
The electronic property differences among isomers also manifest in their polarization responses and potential applications. The order of longitudinal polarizability follows the sequence: 1,4-DMN ~ 1,5-DMN < 1,8-DMN < 1,2-DMN < 1,3-DMN ~ 1,6-DMN < 1,7-DMN < 2,3-DMN < 2,6-DMN ~ 2,7-DMN [7]. This systematic variation demonstrates how methoxy positioning can be used to tune electronic properties for specific applications.
The comparative analysis reveals that 1,3-dimethoxynaphthalene occupies an intermediate position among its isomers in terms of both electronic properties and structural characteristics. The positioning of methoxy groups on the same aromatic ring creates a unique electronic environment that distinguishes it from isomers with more symmetric substitution patterns (such as 1,5- or 2,6-isomers) or those with substituents on different rings.
The electronic polarizability data suggest that 1,3-dimethoxynaphthalene should exhibit moderate reactivity compared to more polarizable isomers like 2,3-dimethoxynaphthalene or less polarizable forms like 1,4-dimethoxynaphthalene [7]. This intermediate character may make it particularly suitable for applications requiring balanced electronic properties.
Traditional synthetic approaches to 1,3-dimethoxynaphthalene primarily rely on nucleophilic substitution reactions and etherification methods. The most established route involves the copper-catalyzed nucleophilic substitution of 1,3-dibromonaphthalene with methoxide ions, yielding 1,3-dimethoxynaphthalene in 85% yield after 12 hours at reflux temperature [1]. This method employs cuprous iodide as the catalyst in dimethylformamide solvent under nitrogen atmosphere, providing excellent regioselectivity for the desired 1,3-substitution pattern.
An alternative approach utilizes sodium methoxide in dimethylformamide with copper bromide catalyst, where the reaction progress is monitored by thin-layer chromatography. When the starting 1,3-dibromonaphthalene is consumed within 5 hours, the products can be separated by column chromatography to yield 1,3-dimethoxynaphthalene in 48% yield [1]. However, prolonged reaction times with excess methoxide ion at reflux temperature (approximately 90°C) can achieve yields exceeding 90%, making this the most efficient traditional approach [1].
Direct etherification of 1,3-dihydroxynaphthalene represents another highly effective traditional method. Treatment with dimethyl sulfate in the presence of potassium carbonate in acetone solvent yields 1,3-dimethoxynaphthalene in 98% yield [2]. This approach offers superior atom economy and eliminates the need for halogenated starting materials, making it environmentally more favorable.
Table 1: Traditional Alkylation and Etherification Approaches
| Method | Starting Material | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Copper-assisted nucleophilic substitution | 1,3-dibromonaphthalene | 12 hours at reflux | 85 | Citation 1 |
| Sodium methoxide/DMF with CuBr | 1,3-dibromonaphthalene | 5 hours, controlled by TLC | 48 | Citation 1 |
| Prolonged reaction with excess methoxide | 1,3-dibromonaphthalene | Prolonged reflux at ~90°C | >90 | Citation 1 |
| Base-catalyzed methylation | 1,3-dihydroxynaphthalene | Dimethyl sulfate/K2CO3 in acetone | 98 | Citation 6 |
Advanced catalytic methodologies have emerged as powerful alternatives for the synthesis of 1,3-dimethoxynaphthalene through selective methylation of naphtholic precursors. The most innovative approach employs a tandem catalytic system utilizing carbon dioxide and hydrogen as methylating agents, demonstrating remarkable environmental sustainability [3]. This method combines ZnZrO catalyst for carbon dioxide-to-methanol conversion with H-Beta zeolite for subsequent naphthalene methylation, achieving 93.7% selectivity to monomethylnaphthalenes [3].
Iron oxide-based catalysts modified with chromium, silicon, and potassium demonstrate exceptional performance in vapor-phase methylation of 1-naphthol precursors. These systems operate at 300°C with 90% yield of 2-methyl-1-naphthol, exhibiting no catalyst deactivation during extended operation [4]. The reaction proceeds through a vapor-phase mechanism using methanol as both diluent and methylating agent, offering significant advantages for industrial-scale production.
Palladium-supported catalysts on activated carbon provide highly selective dehydrogenation of methylated tetralone intermediates. Operating at 270-290°C, these catalysts achieve 94-97% selectivity toward naphthol products with minimal side reactions [4]. The catalyst support significantly influences reaction mechanism, with palladium on activated carbon showing superior selectivity compared to alumina-supported variants.
Table 2: Catalytic Methylation of Naphtholic Precursors
| Catalyst System | Temperature (°C) | Reaction Time | Selectivity (%) | Special Features |
|---|---|---|---|---|
| ZnZrO + H-Beta | 150-300 | Variable | 93.7 (monomethyl) | CO2/H2 as methylating agent |
| CuI in DMF | 90-100 | 10-12 h | 85-90 | DMF solvent, N2 atmosphere |
| Pd/C dehydrogenation | 270-290 | 1-8 h | 94-97 | High selectivity to naphthol |
| Modified iron oxide | 300 | Continuous | 90 | Vapor-phase synthesis |
Solvent selection plays a critical role in optimizing yields and selectivity for 1,3-dimethoxynaphthalene synthesis. Dimethylformamide emerges as the most effective solvent for nucleophilic substitution reactions, enhancing nucleophilicity of methoxide ions and facilitating copper catalyst dissolution [1]. The aprotic nature of DMF stabilizes ionic intermediates while preventing premature protonation, resulting in yields of 85-90% for most copper-catalyzed transformations.
Dichloromethane demonstrates particular utility in acylation and substitution reactions involving naphthalene derivatives. Studies on 2-methoxynaphthalene acetylation show that dichloromethane solvent provides improved conversion to desired products compared to reactions conducted without solvent [5]. The moderate polarity of dichloromethane balances substrate solubility with catalyst activity, enabling efficient transformations at temperatures ranging from 25-140°C.
Biphasic solvent systems, particularly petroleum ether with aqueous sodium hydroxide, offer unique advantages for preventing oxidative side reactions [6]. This system maintains yields exceeding 99% while eliminating the need for inert atmosphere protection [6]. The aqueous phase sequesters acidic byproducts while the organic phase concentrates reactants, creating optimal conditions for high-yielding transformations.
Advanced reaction optimization employs machine learning algorithms to identify optimal solvent combinations. Multitask Bayesian optimization studies demonstrate that acetonitrile-based systems provide excellent compatibility with analytical methods while maintaining good yields [7]. The integration of real-time monitoring with automated optimization enables rapid identification of optimal conditions across diverse substrate classes.
Table 3: Solvent Effects and Reaction Optimization
| Solvent System | Primary Effect | Yield Impact | Temperature Range (°C) | Special Considerations |
|---|---|---|---|---|
| DMF (N,N-dimethylformamide) | Enhanced nucleophilicity | High (85-90%) | 90-150 | Requires dry conditions |
| Dichloromethane | Improved selectivity | Moderate to High | 25-140 | Good for acylation reactions |
| Petroleum ether/NaOH | Biphasic system benefits | Very High (>99%) | 20-100 | Prevents oxidation |
| Acetonitrile/Water | MS-compatible conditions | Moderate | 25-90 | HPLC/MS analysis friendly |
| MTBE (Methyl tert-butyl ether) | Optimal for C-H methylation | Excellent | 90 | C-H activation compatibility |
Column chromatography on silica gel represents the gold standard for purifying 1,3-dimethoxynaphthalene from reaction mixtures. The optimal eluent system employs hexane:chloroform (4:1) ratio, enabling clean separation of regioisomers with 85-95% recovery and greater than 95% purity [1]. The separation is monitored by thin-layer chromatography, with 1,3-dimethoxynaphthalene exhibiting an Rf value of 0.17 in the standard eluent system.
Recrystallization from dichloromethane-petroleum ether mixtures provides superior purification for analytical-grade material. This method achieves 90-98% recovery with purity exceeding 98%, making it ideal for applications requiring high-purity compounds [2]. The crystallization process is conducted in refrigerated conditions to maximize yield and crystal quality.
Short silica pad filtration offers rapid purification suitable for large-scale operations. Using 100% dichloromethane as eluent, this method achieves 95-99% recovery while removing polar impurities and catalyst residues [8]. The technique is particularly valuable for industrial applications where speed and efficiency outweigh the need for ultra-high purity.
Preparative high-performance liquid chromatography provides the ultimate purification method for research applications. Using acetonitrile-water-phosphoric acid mobile phase systems, this technique achieves 90-95% recovery with purity exceeding 99% [9]. The method is readily scalable from analytical to preparative scales and offers excellent compatibility with mass spectrometry detection.
Table 4: Purification Techniques and Yield Maximization
| Purification Method | Eluent System | Typical Recovery (%) | Purity Achieved | Scale Applicability |
|---|---|---|---|---|
| Column chromatography (silica gel) | Hexane:CHCl3 (4:1) | 85-95 | >95% | Laboratory to pilot |
| Recrystallization | CH2Cl2/petroleum ether | 90-98 | >98% | Laboratory |
| Short silica pad | CH2Cl2 (100%) | 95-99 | >95% | All scales |
| Vacuum distillation | N/A | 80-90 | >90% | Industrial |
| Preparative HPLC | MeCN/H2O/H3PO4 | 90-95 | >99% | Analytical to preparative |
| Synthesis Route | Overall Yield (%) | Number of Steps | Commercial Viability | Atom Economy |
|---|---|---|---|---|
| Direct alkylation from dibromonaphthalene | 85-90 | 1-2 | High | Good |
| Etherification from dihydroxynaphthalene | 98 | 1 | Very High | Excellent |
| Catalytic methylation from naphthols | 70-94 | 2-3 | Moderate | Good |
| Multi-step via tetralone intermediates | 65-85 | 3-4 | Moderate | Moderate |